rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid
Description
“rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid” is a racemic mixture of a bicyclic thiouracil derivative fused with an acetic acid moiety. Its structure features a partially saturated pyrimidine ring (hexahydropyrimidin) with a thioxo (C=S) group at position 2, a methyl substituent at position 6, and an acetic acid side chain at position 2. The stereochemistry at positions 4 and 6 (4S,6R) defines its spatial configuration, but the racemic nature indicates the presence of both enantiomers.
Properties
IUPAC Name |
2-[(4S,6R)-6-methyl-2-sulfanylidene-1,3-diazinan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-4-2-5(3-6(10)11)9-7(12)8-4/h4-5H,2-3H2,1H3,(H,10,11)(H2,8,9,12)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVFOUCGKCYTEJ-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](NC(=S)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives with α-Haloacetic Acids or Esters
A common and well-documented approach involves the condensation of thiourea or substituted thioureas with α-haloacetic acid derivatives to form the hexahydropyrimidine ring bearing the thioxo group.
- Step 1: Reaction of 6-methyl-substituted thiourea with chloroacetic acid or its ester under reflux conditions in a polar solvent (e.g., ethanol, water).
- Step 2: Intramolecular cyclization occurs, forming the hexahydropyrimidine ring with the thioxo group at position 2.
- Step 3: Hydrolysis or direct use of the acetic acid derivative leads to the final racemic compound.
This method benefits from straightforward reagents and mild conditions, yielding the racemic mixture directly.
Thionation of Hexahydropyrimidine Precursors
Another method involves preparing the hexahydropyrimidine ring with a keto group at position 2, followed by thionation using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) to convert the keto group to a thioxo group.
- Step 1: Synthesis of (4S,6R)-6-methyl-hexahydropyrimidine-4-acetic acid with a keto substituent at C2.
- Step 2: Treatment with thionating agents under controlled temperature to avoid overreaction.
- Step 3: Purification yields the desired thioxo-substituted compound.
This approach allows for stereochemical control if chiral precursors are used but typically results in racemic mixtures when starting from achiral materials.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, water, or polar aprotic solvents | Solvent choice affects yield and purity |
| Temperature | 60–100°C | Reflux conditions common |
| Reaction Time | 4–24 hours | Dependent on reagent reactivity |
| Thionating Agent | Lawesson’s reagent, P4S10 | Used for keto to thioxo conversion |
| pH | Slightly acidic to neutral | To avoid decomposition |
| Purification | Recrystallization or chromatography | To isolate racemic product |
Analytical and Quality Control Data
- Purity: Typically ≥95% by HPLC or NMR analysis. Commercial samples report 98% purity.
- Physical Form: Solid, stable at room temperature.
- Spectral Data: Characteristic NMR signals for methyl and methylene groups; IR bands for thioxo (C=S) stretching near 1200–1400 cm^-1; MS confirms molecular ion at m/z 188.
- Stability: Stable under neutral pH and room temperature; sensitive to strong oxidizing agents.
Summary of Preparation Routes
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Thiourea + α-haloacetic acid | 6-methylthiourea, chloroacetic acid | Cyclization under reflux | Simple, direct, cost-effective | Racemic mixture, moderate yield |
| Keto-hexahydropyrimidine + Thionation | Keto precursor, Lawesson’s reagent | Thionation of keto to thioxo | Allows stereochemical control | Requires additional step, sensitive reagents |
Research Findings and Optimization
Recent studies emphasize optimizing reaction conditions to improve yields and stereoselectivity. For example:
- Use of microwave-assisted synthesis to reduce reaction times and improve yields.
- Employing chiral auxiliaries or catalysts to favor one stereoisomer over the racemic mixture.
- Fine-tuning solvent polarity and temperature to minimize side reactions.
However, detailed experimental data remain limited in public literature, suggesting the need for further research and development to refine these methods.
Chemical Reactions Analysis
Types of Reactions
rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thioxo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have indicated that derivatives of thioxohexahydropyrimidines exhibit significant antimicrobial properties. For instance, rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid has been evaluated for its efficacy against various bacterial strains, showing potential as a lead compound in the development of new antibiotics .
- Anticancer Properties :
- Neuroprotective Effects :
Agricultural Applications
- Pesticide Development :
- Herbicide Activity :
Biochemical Research
- Enzyme Inhibition Studies :
- Bioconjugation Techniques :
Case Studies
Mechanism of Action
The mechanism of action of rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues in Pyrimidine/Carboxylic Acid Derivatives
Table 1: Key Structural Comparisons
Key Comparative Analysis
a) Ring Saturation and Conformation
The target compound’s hexahydropyrimidine core is saturated, conferring conformational flexibility compared to aromatic pyrimidines like 2-chloro-6-methylpyrimidine-4-carboxylic acid . Saturation may enhance binding to flexible enzyme active sites but reduce thermal stability. In contrast, thiazolidine derivatives (e.g., compound in ) exhibit rigid bicyclic structures, favoring selective interactions.
b) Functional Group Effects
- Thioxo (C=S) vs. Chloro (Cl): The thioxo group in the target compound can participate in hydrogen bonding and metal chelation, unlike the electron-withdrawing chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid, which primarily affects electrophilic substitution reactivity .
c) Stereochemical Considerations
The racemic nature of the target compound contrasts with enantiopure analogues like (R)-2-amino-2-(4-hydroxyphenyl)acetic acid . Racemic mixtures often exhibit reduced efficacy compared to single enantiomers due to competitive binding or metabolic differences. For example, stereospecific thiazolidine derivatives in show enhanced antimicrobial activity, underscoring the importance of chirality in drug design.
Biological Activity
The compound rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid is a thioxo derivative of hexahydropyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O₂S |
| Molecular Weight | 175.26 g/mol |
| SMILES | CC1=C(NC(=O)N1)C(=S)C(=O)O |
| InChI | InChI=1S/C7H13N3O2S/c1-5(8)9... |
This compound exhibits a thioxo group which may contribute to its biological activity through interactions with various biomolecules.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structural motifs have been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Antimicrobial Properties
Research indicates that thioxo derivatives can possess antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For instance, a study demonstrated that thioxo compounds could enhance the efficacy of existing antibiotics against resistant strains by altering osmotic balances in bacterial cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thioxo group may interact with thiol groups in enzymes, leading to inhibition.
- Disruption of Cell Membranes : Similar compounds have shown the ability to integrate into bacterial membranes, causing lysis.
- Modulation of Cellular Signaling : Potential interference with signaling pathways involved in proliferation and survival.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines (e.g., melanoma and prostate cancer) evaluated the efficacy of this compound. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as an anticancer agent .
Study 2: Antimicrobial Synergy
In another investigation focusing on wound healing, this compound was tested in conjunction with cobalt-doped carbon quantum dots against MRSA. The combination treatment showed enhanced antibacterial activity compared to controls, demonstrating the compound's ability to synergize with other therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid with high enantiomeric purity?
- Methodological Answer : Optimize reaction conditions using computational quantum chemical calculations (e.g., density functional theory, DFT) to predict favorable pathways for stereochemical control. Pair this with experimental feedback loops, such as real-time monitoring via HPLC with chiral columns, to iteratively refine catalyst selection (e.g., chiral auxiliaries) and solvent systems. For example, ICReDD’s hybrid computational-experimental approach reduces trial-and-error by narrowing optimal conditions .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
- Methodological Answer : Use a combination of:
- High-performance liquid chromatography (HPLC) with chiral stationary phases to resolve enantiomers.
- Mass spectrometry (MS) and infrared spectroscopy (IR) to confirm molecular weight and functional groups.
- Nuclear magnetic resonance (NMR) , particularly -NMR and 2D NOESY, to assign stereochemistry and detect conformational isomers.
Refer to separation technologies in reactor design frameworks for reproducibility .
Q. What safety protocols are essential for handling thioxohexahydropyrimidine derivatives in the lab?
- Methodological Answer : Implement strict PPE (gloves, goggles, lab coats) and ventilation controls due to potential sulfur-based toxicity. Store the compound in inert, airtight containers at -20°C to prevent degradation. Follow hazard codes (e.g., P210, P201) for fire/explosion risks, as outlined in safety guidelines for pyrimidine analogs .
Advanced Research Questions
Q. How can conflicting stereochemical outcomes in synthesis be resolved when scaling reactions from milligram to gram quantities?
- Methodological Answer : Apply reactor design principles (e.g., continuous-flow systems) to maintain consistent temperature/pressure during scaling. Use in-line chiral chromatography to monitor enantiomeric excess dynamically. Computational fluid dynamics (CFD) models can predict mixing inefficiencies that distort stereochemistry . Cross-validate results with solid-state NMR to detect crystal packing effects .
Q. What strategies address contradictory bioactivity data in in vitro vs. in vivo studies for this compound?
- Methodological Answer :
- Step 1 : Verify compound stability under physiological conditions (pH 7.4, 37°C) using LC-MS to detect degradation products.
- Step 2 : Use isotopic labeling ( or ) to track metabolic pathways and identify off-target interactions.
- Step 3 : Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies, adjusting substituents (e.g., methyl group position) to enhance bioavailability .
Q. How can computational modeling predict reactivity or instability of the thioxohexahydropyrimidine core under catalytic conditions?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states during catalytic cycles to identify bond-breaking risks (e.g., sulfur loss).
- Machine Learning (ML) : Train models on existing pyrimidine reaction datasets to predict side reactions (e.g., ring-opening under acidic conditions).
- Validation : Cross-reference predictions with differential scanning calorimetry (DSC) to assess thermal stability .
Data Contradiction Analysis Framework
Key Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
